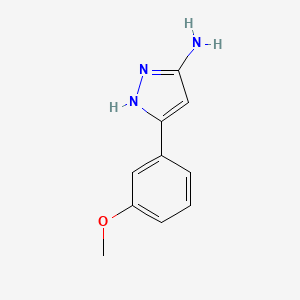

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRHWGYZQAKQQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395880 |

Source

|

| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-04-1 |

Source

|

| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96799-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine: Synthesis, Properties, and Reactivity

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in a multitude of clinically significant therapeutic agents.[1][2] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including roles as kinase inhibitors in oncology and as anti-inflammatory agents.[1][2] Within this esteemed class of compounds, 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine emerges as a key building block for the synthesis of more complex molecular architectures. Its bifunctional nature, featuring a reactive aminopyrazole core and a methoxyphenyl substituent, offers multiple points for chemical modification, making it a valuable intermediate for drug discovery and development professionals.

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the characteristic reactivity of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine. The content herein is designed to equip researchers and scientists with the practical knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical and Structural Properties

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is an aromatic heterocyclic compound. The free base has the chemical formula C₁₀H₁₁N₃O.[3] It is also commonly available as a hydrochloride salt (C₁₀H₁₁N₃O·HCl), which often exhibits improved stability and handling characteristics.[4]

| Property | Value | Source |

| Chemical Name | 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine | N/A |

| CAS Number (Free Base) | 96799-04-1 | [3] |

| CAS Number (HCl Salt) | 1025447-42-0 | [4] |

| Molecular Formula | C₁₀H₁₁N₃O | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Appearance | Off-white powder (for HCl salt) | [4] |

Tautomerism

It is critical to recognize that 3-aminopyrazoles exist as a mixture of tautomers. For the title compound, the principal tautomeric forms are 5-(3-methoxyphenyl)-1H-pyrazol-3-amine and 3-(3-methoxyphenyl)-1H-pyrazol-5-amine. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. For clarity, this guide will primarily refer to the compound as 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, acknowledging the tautomeric nature of the pyrazole ring.

Synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

The most direct and widely employed method for the synthesis of 3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine.[5] This approach is highly efficient and provides a straightforward route to the pyrazole core. The following two-step synthesis protocol is adapted from the well-documented synthesis of the analogous 5-amino-3-(4-methoxyphenyl)pyrazole.

Step 1: Synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile

The precursor β-ketonitrile can be synthesized via a Claisen condensation between 3-methoxyacetophenone and a suitable cyanating agent, such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.

Figure 1: Synthesis of the β-ketonitrile precursor.

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add 3-methoxyacetophenone dropwise at 0 °C.

-

Slowly add ethyl cyanoformate to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction with dilute acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-(3-methoxyphenyl)-3-oxopropanenitrile.

Step 2: Synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

The final step involves the cyclocondensation of the β-ketonitrile with hydrazine hydrate.

Figure 2: Cyclocondensation to form the aminopyrazole.

Experimental Protocol:

-

Dissolve 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford 5-(3-methoxyphenyl)-2H-pyrazol-3-ylamine as a solid.

Predicted Spectral and Physical Properties

| Data Type | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons on the methoxyphenyl ring, a singlet for the pyrazole C4-H, and broad signals for the amino and pyrazole N-H protons. |

| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons, and pyrazole ring carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 190.1. |

| IR Spectroscopy | Characteristic N-H stretching bands for the amino and pyrazole groups (~3200-3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. |

| Melting Point | Expected to be in the range of 130-150 °C for the free base. |

Chemical Reactivity

The reactivity of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is primarily dictated by the nucleophilicity of the endocyclic pyrazole nitrogen and the exocyclic amino group. This dual reactivity makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]pyrimidines

3-Aminopyrazoles readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines.[1][6][7] This transformation is a cornerstone in the synthesis of kinase inhibitors and other biologically active molecules.[2]

Figure 3: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Reaction Causality: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the carbonyls, followed by cyclization involving the endocyclic pyrazole nitrogen and the second carbonyl group, with subsequent dehydration to form the aromatic fused ring system.

Synthesis of Pyrazolo[3,4-b]pyridines

Similarly, reaction with α,β-unsaturated carbonyl compounds or their precursors leads to the formation of pyrazolo[3,4-b]pyridines.[5][8][9] This class of compounds also demonstrates significant biological activities.

Figure 4: Synthesis of Pyrazolo[3,4-b]pyridines.

Reaction Causality: The reaction typically involves a Michael addition of the amino group to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to furnish the pyridone ring fused to the pyrazole.

Applications in Drug Discovery

The utility of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine lies in its role as a versatile intermediate. The pyrazole scaffold is a key component of numerous kinase inhibitors, which are crucial in cancer therapy.[1][2] By serving as a starting point for the synthesis of libraries of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, this compound enables the exploration of structure-activity relationships (SAR) for various kinase targets. Furthermore, its application extends to the development of agrochemicals and advanced materials.[4]

Conclusion

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is a strategically important building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its predictable reactivity make it an invaluable tool for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties and chemical behavior, empowering researchers to leverage its full potential in the pursuit of novel therapeutic agents and other advanced chemical entities.

References

-

Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

-

Chem-Impex. 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride. [Link]

-

Gomaa, M. A.-M., & Ali, M. M. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(13), 3044. [Link]

-

RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

-

Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]

-

Zhang, Z., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Monatshefte für Chemie - Chemical Monthly, 147(11), 1919–1925. [Link]

-

MDPI. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

-

MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

-

Thieme. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. [Link]

-

ResearchGate. (2023). The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. [Link]

-

MDPI. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

-

Kumarasinghe, I. R., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1170. [Link]

-

PrepChem. (n.d.). Synthesis of Step 1: 3-Methoxyphenyl hydrazine. [Link]

-

ScienceDirect. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

-

NIH. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

-

Semantic Scholar. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]

-

杭州沙拓生物医药科技有限公司. 5-(3-methoxyphenyl)-1H-pyrazol-3-amine. [Link]

-

ResearchGate. (2016). Cyclization of 3-(4-methoxyphenyl)acrylohydrazide. [Link]

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Structure Elucidation of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

Introduction

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its pyrazole core is a prevalent scaffold in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The precise structural characterization of this molecule is a critical prerequisite for understanding its structure-activity relationships (SAR), mechanism of action, and for ensuring the purity and identity of synthesized batches in a research and development setting.

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework grounded in spectroscopic principles and validated methodologies. We will explore the synergistic application of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy to unambiguously confirm the molecular structure.

Molecular Overview

The structural elucidation process is fundamentally a puzzle-solving exercise. Each analytical technique provides a unique piece of information, and their combined interpretation leads to a definitive structural assignment.

I. Mass Spectrometry: The Molecular Weight and Fragmentation Blueprint

Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight of the compound and offering insights into its structural components through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Data Interpretation and Expected Results

The mass spectrum of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is expected to show a prominent molecular ion peak (M⁺) at m/z 189, corresponding to its molecular weight.[6] The fragmentation pattern provides a structural fingerprint. For pyrazole derivatives, characteristic fragmentation pathways include the expulsion of HCN and N₂.[7]

| Ion | m/z (Expected) | Description |

| [M]⁺ | 189 | Molecular Ion |

| [M-H]⁺ | 188 | Loss of a hydrogen radical |

| [M-N₂]⁺ | 161 | Loss of a nitrogen molecule from the pyrazole ring |

| [M-H-N₂]⁺ | 160 | Sequential loss of a hydrogen radical and a nitrogen molecule |

| [M-CH₃O]⁺ | 158 | Loss of a methoxy radical |

| [C₇H₇O]⁺ | 107 | Fragment corresponding to the methoxyphenyl cation |

Note: The relative intensities of these fragments can vary depending on the specific instrument and conditions.

The fragmentation pattern helps to confirm the presence of both the methoxyphenyl and the aminopyrazole moieties within the molecule.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of atoms. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

Data Interpretation and Expected Spectra

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts

| Proton(s) | Chemical Shift (δ, ppm) (Expected Range) | Multiplicity | Integration | Assignment |

| NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Amino group protons |

| CH (pyrazole) | 5.5 - 6.0 | Singlet | 1H | C4-H of the pyrazole ring |

| Ar-H | 6.8 - 7.6 | Multiplet | 4H | Protons of the methoxyphenyl ring |

| OCH₃ | 3.7 - 3.9 | Singlet | 3H | Methoxy group protons |

| NH (pyrazole) | 11.5 - 12.5 | Broad Singlet | 1H | N-H proton of the pyrazole ring |

Note: The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) (Expected Range) |

| C=O (in methoxy) | 159 - 161 |

| C-NH₂ (pyrazole) | 150 - 155 |

| C-Ar (pyrazole) | 140 - 145 |

| Aromatic CHs | 110 - 130 |

| C-H (pyrazole) | 90 - 95 |

| OCH₃ | 55 - 57 |

The combination of ¹H and ¹³C NMR data allows for the complete mapping of the carbon and proton skeleton of the molecule.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Data Interpretation and Expected Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) (Expected Range) | Description |

| N-H Stretch (amine & pyrazole) | 3100 - 3500 | Broad to medium intensity bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Sharp, medium intensity bands |

| C-H Stretch (aliphatic - OCH₃) | 2850 - 3000 | Sharp, medium intensity bands |

| C=N Stretch (pyrazole ring) | 1590 - 1650 | Medium to strong intensity band |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Multiple medium to strong intensity bands |

| C-O Stretch (methoxy) | 1200 - 1300 (asymmetric) & 1000 - 1075 (symmetric) | Strong intensity bands |

| C-N Stretch (amine) | 1250 - 1350 | Medium to strong intensity band |

The presence of these characteristic absorption bands provides strong corroborating evidence for the proposed structure.[8][9]

IV. Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of the data. The following workflow illustrates the logical progression of the analysis.

Caption: Integrated workflow for the structural elucidation of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine.

V. Tautomerism: An Important Consideration

It is crucial to recognize that 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine can exist in different tautomeric forms.[1][10] The two most likely tautomers are 5-(3-methoxyphenyl)-1H-pyrazol-3-amine and 3-(3-methoxyphenyl)-1H-pyrazol-5-amine. Spectroscopic data, particularly NMR, in different solvents can provide insights into the predominant tautomer in solution.[10][11] Computational studies can also predict the relative stabilities of the different tautomers.[10] In the solid state, X-ray crystallography would be the definitive technique to determine the exact tautomeric form.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Buy 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine | 957514-04-4 [smolecule.com]

- 4. 5-(3-METHOXY-PHENYL)-2H-PYRAZOL-3-YLAMINE | CAS: 96799-04-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 5-(3-METHOXY-PHENYL)-2H-PYRAZOL-3-YLAMINE | 96799-04-1 [chemicalbook.com]

- 6. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. BiblioBoard [openresearchlibrary.org]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Signature of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Researchers

An In-depth Analysis of Predicted NMR, IR, and MS Data for a Key Heterocyclic Scaffold

Abstract

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel therapeutic agents and functional materials.[1] A thorough understanding of its structural and electronic properties is paramount for its application, and this is primarily achieved through a detailed analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine. While direct experimental spectra for this specific molecule are not widely published, this guide, grounded in the analysis of structurally related pyrazole derivatives and fundamental spectroscopic principles, offers a robust predictive framework for researchers.[2][3][4] The methodologies for acquiring such data are also detailed, providing a complete workflow for the characterization of this important molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine. These predictions are derived from established principles of spectroscopy and comparative analysis of data from similar compounds reported in the literature.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the methoxyphenyl ring, the vinyl proton of the pyrazole ring, the amine protons, the pyrazole NH proton, and the methoxy group protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | 7.20 - 7.30 | m | - | 1H |

| H-4' | 6.80 - 6.90 | m | - | 1H |

| H-5' | 7.30 - 7.40 | t | ~8.0 | 1H |

| H-6' | 7.15 - 7.25 | m | - | 1H |

| H-4 (pyrazole) | ~5.90 | s | - | 1H |

| -NH₂ | ~5.50 | br s | - | 2H |

| -OCH₃ | ~3.80 | s | - | 3H |

| -NH (pyrazole) | 11.0 - 12.0 | br s | - | 1H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~158 |

| C-5 (pyrazole) | ~145 |

| C-4 (pyrazole) | ~90 |

| C-1' | ~132 |

| C-2' | ~112 |

| C-3' | ~160 |

| C-4' | ~105 |

| C-5' | ~130 |

| C-6' | ~115 |

| -OCH₃ | ~55 |

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the presence of key functional groups. The predicted absorption bands and their corresponding vibrational modes are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Amine (-NH₂) and Pyrazole (-NH) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2950 - 2850 | C-H stretching | Methoxy (-OCH₃) |

| ~1620 | C=N stretching | Pyrazole ring |

| ~1580 | C=C stretching | Aromatic ring |

| 1250 - 1200 | C-O stretching | Aryl ether |

Predicted Mass Spectrum (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

-

Molecular Formula: C₁₀H₁₁N₃O

-

Molecular Weight: 189.22 g/mol

-

Predicted Molecular Ion Peak (M⁺): m/z = 189

-

Predicted Fragmentation: Key fragments would likely arise from the loss of the methoxy group, cleavage of the pyrazole ring, and loss of the amino group.

Experimental Protocols

The following are standard procedures for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Structural Elucidation Workflow

The following diagram illustrates the relationship between the molecular structure and the expected spectroscopic data.

Caption: Workflow for the spectroscopic characterization of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine. While based on sound spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The outlined experimental protocols offer a clear path for researchers to obtain and interpret the necessary data, facilitating the advancement of research and development involving this valuable chemical entity.

References

- Chate, A. V., et al. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues of 2-(4-(allyloxy)-3-methoxyphenyl)-4H-chromen-4-ones.

- Iftikhar, A., et al. (2022).

- Žukauskaitė, A., et al. (2024). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2024(1), M1927.

- Varvuolytė, G., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]‐2‐phenyl‐3H‐indoles. Archiv der Pharmazie, e2400282.

- Gill, C. H. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues of 2-(4-(allyloxy)-3-methoxyphenyl)-4H-chromen-4-ones.

- Patel, R. P., et al. (2014). Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 43-48.

- Thomas, J., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(34), 15535-15548.

- Martínez, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1219.

- Fouda, A. E. A. S., et al. (2022). IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Journal of Molecular Structure, 1265, 133421.

- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.

- Žukauskaitė, A., et al. (2024). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2024(1), M1927.

- Sharma, S., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 89-96.

- Juknevičiūtė, K., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614.

- Rojas, H., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 32.

- Thomas, J., et al. (2022). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1250, 131776.

- Hasan, A., et al. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1713.

- Fun, H.-K., et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 64(5), o899.

- Patel, R. P., et al. (2015). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 43-48.

-

Supplementary Information File. (n.d.). Retrieved from [Link]

- Raundal, S. B., et al. (2017). Synthesis and biological activity of novel derivatives of 2-(5-(3-fluro-4-methoxy phenyl)-1H-pyrazol-3-yl). Indian Journal of Pharmaceutical Sciences, 79(6), 892-901.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry. The aminopyrazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3] This document outlines a robust and efficient two-step synthetic pathway, commencing with the formation of a key enaminone intermediate followed by a cyclocondensation reaction to construct the pyrazole ring. We delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind procedural choices. Furthermore, this guide establishes a full spectroscopic profile of the title compound, detailing the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing a practical and scientifically grounded framework for the preparation and validation of this valuable molecular building block.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a cornerstone in the development of therapeutic agents.[1][4] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities.[1][5] The introduction of an amino group to the pyrazole ring, creating aminopyrazoles (APs), further enhances the molecule's utility as a versatile framework in drug discovery.[1][2] Specifically, 5-aminopyrazoles are key precursors for a multitude of bioactive compounds and have been extensively studied for their potential as anti-inflammatory and anticancer agents.[5][6]

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, the subject of this guide, incorporates both the crucial 5-aminopyrazole core and a methoxyphenyl substituent, a common feature in many pharmacologically active molecules. This strategic combination of functional groups makes it a highly valuable intermediate for the synthesis of novel drug candidates, particularly kinase inhibitors for cancer therapy.[1][7] A reliable and well-characterized synthetic route is therefore essential for advancing research in this area.

Synthetic Strategy and Experimental Protocols

The synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is efficiently achieved through a two-step sequence. The core logic involves the construction of an acyclic precursor containing the necessary carbon and nitrogen framework, which is then cyclized to form the stable aromatic pyrazole ring.

Retrosynthetic Analysis & Pathway Overview

A logical retrosynthetic disconnection of the target molecule points to a β-enaminone and hydrazine as the key precursors. The enaminone itself can be readily prepared from the corresponding acetophenone. This leads to a convergent and efficient synthetic plan.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, proceeds as follows:

-

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one. This step involves a condensation reaction between 3-methoxyacetophenone and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Step 2: Synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine. The enaminone intermediate from Step 1 undergoes a cyclocondensation reaction with hydrazine hydrate to yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

Caption: Workflow for the synthesis of the enaminone intermediate.

-

Rationale: 3-Methoxyacetophenone provides the core aryl ketone structure. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a highly reactive and efficient one-carbon (C1) synthon, reacting with the α-methyl group of the ketone to form the enaminone.[8][9] The reaction is typically driven to completion by heating, which removes the volatile methanol byproduct.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxyacetophenone (1.0 eq).

-

Add N,N-Dimethylformamide dimethyl acetal (1.2 - 1.5 eq). Toluene can be used as a solvent, although the reaction often proceeds efficiently neat.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure. The resulting crude product, 3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, is often a solid or viscous oil and can be used in the next step without further purification.[10][11][12][13]

-

Step 2: Synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

Caption: Workflow for the cyclization to form the aminopyrazole.

-

Rationale: This is a classic pyrazole synthesis via the cyclocondensation of a 1,3-dielectrophile (the enaminone) with a dinucleophile (hydrazine).[14][15][16] The hydrazine initially displaces the dimethylamino group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[17][18] Using a protic solvent like ethanol or acetic acid facilitates the proton transfer steps required in the mechanism.

-

Procedure:

-

Dissolve the crude enaminone intermediate (1.0 eq) from the previous step in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Alternatively, pour the cooled reaction mixture into ice-water. A solid product should precipitate out.

-

Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol or diethyl ether.

-

Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine as a solid.[19]

-

Physicochemical and Spectroscopic Characterization

Thorough characterization is critical to confirm the structure and purity of the synthesized 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O | [19][20][21] |

| Molecular Weight | 189.21 g/mol | [19][21] |

| Appearance | Typically an off-white to light yellow solid | N/A |

| CAS Number | 96799-04-1 | [19][21] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| OCH₃ (Methoxyphenyl) | ~ 3.82 | Singlet (s) | 3H |

| Pyrazole C4-H | ~ 5.93 | Singlet (s) | 1H |

| Aromatic H (Methoxyphenyl) | ~ 6.80 - 7.40 | Multiplet (m) | 4H |

| NH₂ (Amino group) | Broad singlet, variable | Singlet (s) | 2H |

| NH (Pyrazole ring) | Broad singlet, variable | Singlet (s) | 1H |

| (Note: Data is referenced from similar structures and may vary slightly based on solvent and concentration. The amino and pyrazole NH protons are exchangeable with D₂O and their signals may be broad or not observed).[19] |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| OCH₃ | ~ 55 |

| Pyrazole C4 | ~ 90-95 |

| Aromatic C (Methoxyphenyl) | ~ 110 - 135 |

| Aromatic C-O (Methoxyphenyl) | ~ 160 |

| Pyrazole C3 & C5 | ~ 140 - 155 |

| (Note: These are approximate values based on computational predictions and data from analogous pyrazole structures).[22][23][24] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[25]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Pyrazole) | Stretching | 3100 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic -CH₃) | Stretching | 2850 - 2960 |

| C=N / C=C (Ring) | Stretching | 1500 - 1620 |

| C-O (Aryl Ether) | Stretching | 1200 - 1250 (strong) |

| (Note: IR data is based on characteristic frequencies for pyrazole and amine derivatives).[26][27][28] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

| Analysis | Expected Result |

| Method | Electrospray Ionization (ESI) |

| Expected Ion | [M+H]⁺ |

| m/z Value | ~190.1 |

| (Note: The exact mass measurement via High-Resolution Mass Spectrometry (HRMS) would provide confirmation of the elemental composition).[19][29][30] |

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine. The two-step process, involving the formation of an enaminone intermediate followed by cyclization with hydrazine, is efficient and scalable. The comprehensive characterization data provided, including NMR, IR, and MS, serves as a benchmark for researchers to verify the identity and purity of their synthesized material. As a key building block in medicinal chemistry, the availability of a robust synthetic and analytical protocol for this aminopyrazole derivative is crucial for the continued development of novel therapeutics.[24][31]

References

-

Butini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Zhang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

Wan, J., & Liu, Y. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]

-

Al-Warhi, T., et al. (2022). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. [Link]

-

Sharma, V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... [Link]

-

Anderson, D. G., & Wright, W. B. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

-

Al-Suwaidan, I. A., et al. (2018). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. [Link]

-

Guo, H., et al. (2020). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. [Link]

-

ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

MDPI. (2021). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

-

ResearchGate. IR spectral data of Pyrazoline derivatives (1-6). [Link]

-

Chate, A. V., et al. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues. Organic Communications. [Link]

-

Rapetti, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. National Institutes of Health. [Link]

-

ACS Publications. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

-

National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

PubMed. (2013). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

-

Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]

-

ResearchGate. (2018). Mass Spectrometry of Pyrazoles. [Link]

-

ResearchGate. (2021). a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). [Link]

- Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

Wolkinger, V., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. [Link]

- Google Patents. (2012). A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

PubChem. 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine. [Link]

-

PubChem. 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. [Link]

-

ResearchGate. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues of 2-(4-. [Link]

-

Royal Society of Chemistry. (2020). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. visnav.in [visnav.in]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]

- 9. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 10. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 13. 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | C13H19NO2 | CID 19360495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. 5-(3-METHOXY-PHENYL)-2H-PYRAZOL-3-YLAMINE | 96799-04-1 [chemicalbook.com]

- 20. 1025447-42-0 Cas No. | 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylaminehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 21. 5-(3-METHOXY-PHENYL)-2H-PYRAZOL-3-YLAMINE | CAS: 96799-04-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 22. mdpi.com [mdpi.com]

- 23. jocpr.com [jocpr.com]

- 24. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. acgpubs.org [acgpubs.org]

- 29. asianpubs.org [asianpubs.org]

- 30. researchgate.net [researchgate.net]

- 31. Buy 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine | 957514-04-4 [smolecule.com]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as an indispensable scaffold in the pursuit of novel therapeutic agents.[1][2] From the early analgesic and antipyretic properties of antipyrine discovered in the 19th century to the highly targeted therapies of the 21st century, pyrazole derivatives have consistently demonstrated a vast spectrum of pharmacological activities.[3][4] This guide provides a comprehensive technical overview of the core biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. Designed for researchers and drug development professionals, this document aims to be a definitive resource, bridging fundamental chemistry with actionable insights for the discovery of next-generation therapeutics.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

The anti-inflammatory prowess of pyrazole derivatives is perhaps their most celebrated attribute, exemplified by the blockbuster drug Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.[3] This class of compounds offers significant advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by mitigating the gastrointestinal side effects associated with non-selective COX-1 inhibition.

A. Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of COX-2.[5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][7] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is induced during inflammation.[7]

The selectivity of diaryl-substituted pyrazoles like celecoxib for COX-2 is attributed to its chemical structure. The sulfonamide side chain of celecoxib binds to a hydrophilic side pocket present in the active site of COX-2, an accommodation not available in the more constricted active site of COX-1.[1] This selective binding prevents the synthesis of pro-inflammatory prostaglandins, thereby reducing inflammation, pain, and fever.[6][7]

Beyond COX-2 inhibition, some pyrazole derivatives exhibit anti-inflammatory effects through the modulation of other key inflammatory mediators and pathways, including the suppression of cytokines like TNF-α and IL-6, and the inhibition of lipoxygenase (LOX).[3]

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

B. Structure-Activity Relationship (SAR) Insights

For diaryl-substituted pyrazoles, the following structural features are crucial for potent and selective COX-2 inhibition:

-

A central pyrazole ring.

-

A p-sulfonamide or a similar polar group on one of the phenyl rings, which is essential for binding to the hydrophilic pocket of COX-2.

-

Appropriate substitution on the second phenyl ring to optimize potency and pharmacokinetic properties. For instance, a methyl group at the para-position, as seen in celecoxib, is favorable.[3]

C. Quantitative Data: In Vitro and In Vivo Efficacy

The anti-inflammatory activity of pyrazole derivatives is quantified using various assays. The table below summarizes representative data for celecoxib and other experimental pyrazole derivatives.

| Compound | Target | Assay | IC50 / ED50 | Reference |

| Celecoxib | COX-2 | In vitro enzyme inhibition | 0.04 µM | [8] |

| Celecoxib | COX-1 | In vitro enzyme inhibition | 15 µM | [8] |

| Pyrazole Derivative 302 | COX-2 | In vitro enzyme inhibition | 0.26 µM | [9] |

| Pyrazole Derivative 3b | COX-2 | In vitro enzyme inhibition | 39.43 nM | [8] |

| Pyrazole Derivative 2g | Lipoxygenase (LOX) | In vitro enzyme inhibition | 80 µM | [10] |

| Pyrazole Derivative 6g | IL-6 Suppression | LPS-stimulated BV2 cells | 9.562 µM | [11] |

D. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test pyrazole derivative to reduce paw edema induced by carrageenan.

Materials:

-

Male Wistar rats (180-200 g)

-

1% (w/v) Carrageenan solution in sterile saline

-

Test pyrazole derivative and vehicle

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups at various doses.

-

Drug Administration: Administer the test compound or reference drug orally or intraperitoneally. The vehicle control group receives only the vehicle.

-

Induction of Edema: After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, such as Crizotinib and Axitinib.[2][12] Their anticancer effects are mediated through the inhibition of various molecular targets crucial for tumor growth, proliferation, and survival.[8][13]

A. Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer activity of pyrazole derivatives is diverse and often involves the inhibition of multiple signaling pathways.

-

Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazoles can block the ATP-binding site of these receptor tyrosine kinases, inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][14]

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, pyrazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle.[13]

-

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[15][16]

-

Induction of Apoptosis: Many pyrazole-based compounds trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.[17]

Caption: Multiple anticancer mechanisms of pyrazole derivatives.

B. Quantitative Data: Cytotoxic and Antiproliferative Activities

The anticancer efficacy of pyrazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.

| Compound | Target/Cell Line | Assay | IC50 / GI50 | Reference |

| Crizotinib | ALK | Kinase Assay | 24 nM | [4] |

| Axitinib | VEGFR2 | Kinase Assay | 0.2 nM | [14] |

| Pyrazole Derivative 5b | K562 (Leukemia) | MTT Assay | 0.021 µM | [16] |

| Pyrazole Derivative 5b | A549 (Lung Cancer) | MTT Assay | 0.69 µM | [16] |

| Pyrazole Derivative 43 | MCF7 (Breast Cancer) | Cytotoxicity Assay | 0.25 µM | [14] |

| Pyrazole Derivative L2 | CFPAC-1 (Pancreatic Cancer) | MTT Assay | 61.7 µM | [18] |

| Pyrazole Derivative L3 | MCF-7 (Breast Cancer) | MTT Assay | 81.48 µM | [18] |

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[5][19]

A. Mechanism of Action: Inhibition of DNA Gyrase and Other Targets

While the exact mechanisms can vary, a significant number of antibacterial pyrazole derivatives are known to target bacterial DNA gyrase.[20] This essential enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds lead to the cessation of bacterial growth and eventual cell death.[20]

Other proposed antimicrobial mechanisms for pyrazole derivatives include the disruption of the bacterial cell wall and the inhibition of protein and nucleic acid synthesis.[20]

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of pyrazole derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 21a | S. aureus (MRSA) | 62.5 | |

| Pyrazole Derivative 21a | E. coli | 125 | |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | |

| Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 | |

| Pyrazole-thiazole hybrid 17 | S. aureus (MRSA) | 4 | [20] |

| Pyrazole Derivative 7d | B. subtilis | 15.63 | [21] |

| Pyrazole Derivative 7d | B. megaterium | 15.63 | [21] |

| Pyrazole Derivative 21a | C. albicans | 7.8 | [19] |

| Pyrazole Derivative 21a | A. niger | 2.9 | [19] |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test pyrazole derivative

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density using a microplate reader.

Caption: General scheme for the synthesis of 1,3,5-trisubstituted pyrazoles.

This method allows for the introduction of a wide variety of substituents at the 1, 3, and 5 positions of the pyrazole ring, enabling the fine-tuning of the biological activity of the resulting derivatives. [2]

VI. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a privileged structure in drug discovery, with a remarkable track record of producing clinically successful drugs. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued relevance in the search for novel therapeutics. The ongoing exploration of new molecular targets and a deeper understanding of the structure-activity relationships of pyrazole-based compounds will undoubtedly lead to the development of more potent and selective drugs for a wide array of diseases. As our understanding of complex biological pathways grows, the versatility of the pyrazole nucleus will continue to be harnessed to create the next generation of targeted therapies.

References

-

Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (URL: [Link])

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (URL: [Link])

-

Differential modulation of GABA(A) receptor function by aryl pyrazoles. (URL: [Link])

-

Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (URL: [Link])

-

Celebrex (Celecoxib) Pharmacology. (URL: [Link])

-

Antibacterial pyrazoles: tackling resistant bacteria. (URL: [Link])

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (URL: [Link])

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (URL: [Link])

-

EGF/EGFR Signaling Pathway. (URL: [Link])

-

Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

-

GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (URL: [Link])

-

3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABA A Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. (URL: [Link])

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (URL: [Link])

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. (URL: [Link])

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (URL: [Link])

-

A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. (URL: [Link])

-

Pyrazole synthesis. (URL: [Link])

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (URL: [Link])

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (URL: [Link])

-

What is the mechanism of Celecoxib? (URL: [Link])

-

Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (URL: [Link])

-

Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (URL: [Link])

-

Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. (URL: [Link])

-

Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity. (URL: [Link])

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (URL: [Link])

-

Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy. (URL: [Link])

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (URL: [Link])

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

-

Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (URL: [Link])

-

The Role of Glutamate Receptors in Epilepsy. (URL: [Link])

-

Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus. (URL: [Link])

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (URL: [Link])

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (URL: [Link])

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (URL: [Link])

- CN104693184A - Synthesis method of crizotinib - Google P

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])

-

New pyrazole derivatives. (URL: [Link])

Sources

- 1. ClinPGx [clinpgx.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Voltage-gated sodium channels: pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of anti-seizure medications on ionotropic glutamate receptors: special focus on AMPA receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 16. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Glutamate Receptors in Epilepsy | MDPI [mdpi.com]

- 21. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Strategic Identification of Therapeutic Targets for 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This document provides an in-depth technical guide for the systematic identification and validation of potential therapeutic targets for the novel compound 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine. By leveraging the well-documented pharmacological profile of the pyrazole scaffold and employing a multi-pronged approach combining computational and experimental strategies, we can efficiently elucidate the mechanism of action and therapeutic potential of this promising molecule.

Preamble: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3][4] Its remarkable versatility and ability to engage with a wide array of biological targets have led to its incorporation into numerous clinically approved drugs.[5] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][6][7][8][9]

While 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine is primarily documented as a chemical intermediate, its core structure is analogous to a multitude of bioactive molecules.[10][11] This structural kinship provides a robust scientific rationale for its investigation as a potential therapeutic agent. This guide outlines a logical, evidence-based workflow to unlock its therapeutic promise by identifying its molecular targets.

Part 1: A Phased Strategy for Target Identification

The initial phase of drug discovery for a novel compound is an unbiased search for its biological partners. A dual-pronged approach, integrating computational prediction with experimental validation, provides the most efficient and robust pathway to target identification.

In Silico Target Prediction: Generating High-Probability Hypotheses

Computational methods offer a rapid and cost-effective means to screen for potential targets, leveraging the compound's structural information to predict interactions with known proteins.

-

Reverse Docking & Target Fishing: The 3D structure of 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine can be screened against comprehensive databases of protein binding sites (e.g., PDB, ChEMBL). Algorithms predict binding affinities and poses, generating a ranked list of potential protein targets. This is particularly effective for well-characterized target families like kinases and G-protein coupled receptors.

-

Pharmacophore Modeling & Ligand-Based Screening: By comparing the structural and electronic features of our lead compound to libraries of molecules with known targets, we can identify potential matches. Given the extensive literature on pyrazole inhibitors, this method is highly likely to implicate targets such as protein kinases and cyclooxygenase (COX) enzymes.[7][12]

Experimental Target Discovery: Unbiased Cellular Screening

Experimental methods directly probe the compound's interactions within a biological system, allowing for the discovery of both expected and novel targets.

-

Affinity Chromatography-Mass Spectrometry (AC-MS): This "pull-down" technique is a gold standard for direct target identification. The compound is immobilized on a solid support (e.g., sepharose beads) and incubated with cell lysate. Proteins that bind to the compound are isolated and subsequently identified by mass spectrometry.

-

Phenotypic Screening & Target Deconvolution: This approach begins by identifying a biological response. The compound is tested against diverse cell lines (e.g., cancer panels, immune cells) to observe its effects on proliferation, apoptosis, or cytokine production.[6][13][14] Once a distinct phenotype is confirmed, techniques such as RNA interference (RNAi) or CRISPR-Cas9 screening can be employed to systematically knock down genes and identify the specific protein target responsible for the observed effect.

Caption: Workflow for identifying therapeutic targets.

Part 2: High-Probability Target Classes for Pyrazole Derivatives